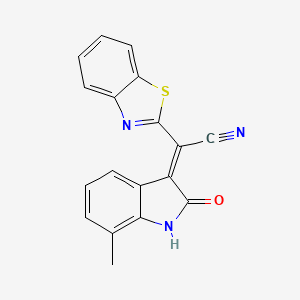
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile, also known as BTA, is a heterocyclic compound with a benzothiazole ring and an indole moiety. It has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been demonstrated to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Additionally, this compound has been shown to possess antioxidant activity, which may have potential therapeutic implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, its low solubility in water and limited bioavailability may pose challenges for its use in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile could focus on its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants. Additionally, further studies are needed to explore its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate oxidative stress-related pathways. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroindol-2-one and acetonitrile. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile has been extensively studied for its various biological activities, including anticancer, antimicrobial, antifungal, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants.
Propiedades
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-(7-methyl-2-oxo-1H-indol-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS/c1-10-5-4-6-11-15(17(22)21-16(10)11)12(9-19)18-20-13-7-2-3-8-14(13)23-18/h2-8H,1H3,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUMGUOCEYMRNM-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
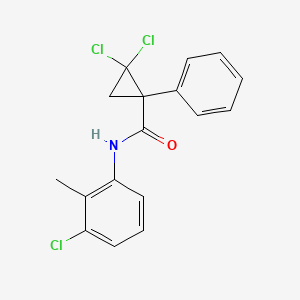
![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)
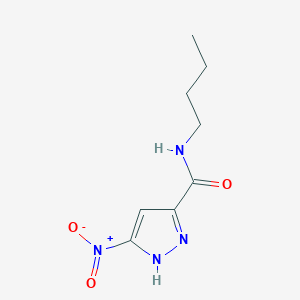
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)
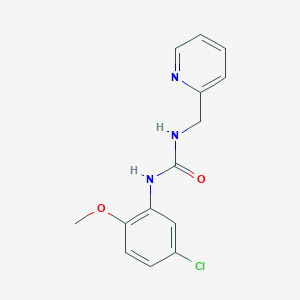
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6028844.png)
![2-methoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6028864.png)
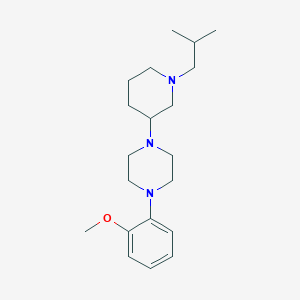
![N-(4-isopropylphenyl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6028880.png)

![N-{[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-methyl-3-(3-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B6028898.png)
![6-(1-pyrrolidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6028904.png)
![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6028908.png)